Cas no 27820-98-0 (b-L-Arabinopyranose,1,2:3,4-bis-O-(1-methylethylidene)-)

1,2:3,4-Bis-O-(1-methylethylidene)-β-L-arabinopyranose is a protected derivative of L-arabinose, featuring isopropylidene groups at the 1,2- and 3,4-positions, which enhance stability and selectivity in synthetic applications. This compound is particularly valuable in carbohydrate chemistry as a chiral intermediate for glycosylation reactions, nucleoside synthesis, and the preparation of complex oligosaccharides. The bis-acetal protection scheme prevents unwanted side reactions while allowing controlled deprotection under mild conditions. Its rigid pyranose structure and defined stereochemistry make it useful for asymmetric synthesis and medicinal chemistry research. The compound is typically employed in anhydrous conditions due to its sensitivity to hydrolysis.
b-L-Arabinopyranose,1,2:3,4-bis-O-(1-methylethylidene)- structure
27820-98-0 structure
Product Name:b-L-Arabinopyranose,1,2:3,4-bis-O-(1-methylethylidene)-
CAS No:27820-98-0
MF:C11H18O5
MW:230.257624149323
CID:254517
PubChem ID:2817257
Update Time:2025-10-18

b-L-Arabinopyranose,1,2:3,4-bis-O-(1-methylethylidene)- Chemical and Physical Properties

Names and Identifiers

    • b-L-Arabinopyranose,1,2:3,4-bis-O-(1-methylethylidene)-
    • 1,2:3,4-DI-O-ISOPROPYLIDENE-Β-L- ARABINOPYRANOSE
    • 1,2,3,4-Diepoxy-cyclohexan
    • 1,2,3,4-diepoxy-cyclohexane
    • 3,8-DIOXATRICYCLO(5.1.0.0(sup 2,4))OCTANE, ( trans cis mixture)
    • 3,8-dioxatricyclo[5.1.0.02,4]octane
    • AC1L1SMA
    • AC1Q70PG
    • AR-1F0290
    • CTK1A3589
    • cyclohexa-1,3-diene diepoxide
    • Cyclohexa-1,3-diene dioxide
    • Cyclohexan-bisepoxid
    • 27820-98-0
    • CCG-42789
    • SR-01000632761-1
    • (1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0,dodecane
    • 1,2:3,4-Bis-O-(1-methylethylidene)-beta-L-arabinopyranose
    • PITVFGWVJISGEN-RBXMUDONSA-N
    • (3aR,5aS,8aS,8bR)-2,2,7,7-tetramethyltetrahydro-5H-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran
    • HMS553P06
    • SCHEMBL7155585
    • Arabinopyranose, 1,2:3,4-di-O-isopropylidene-, .beta.-L-
    • AKOS016000605
    • (1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
    • .beta.-L-Arabinopyranose, 1,2:3,4-bis-O-(1-methylethylidene)-
    • Maybridge1_004382
    • Inchi: 1S/C11H18O5/c1-10(2)13-6-5-12-9-8(7(6)14-10)15-11(3,4)16-9/h6-9H,5H2,1-4H3/t6-,7-,8+,9+/m0/s1
    • InChI Key: PITVFGWVJISGEN-RBXMUDONSA-N
    • SMILES: O1C(C)(C)O[C@H]2CO[C@H]3[C@@H]([C@@H]12)OC(C)(C)O3

Computed Properties

  • Exact Mass: 230.115
  • Monoisotopic Mass: 230.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2A^2
  • XLogP3: 0.6

Experimental Properties

  • PSA: 46.15000
  • LogP: 1.01430

b-L-Arabinopyranose,1,2:3,4-bis-O-(1-methylethylidene)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Chemenu
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